Benzoyl chloride, 4-[(2S)-2-methylbutyl]-
Description
Contextualization within Acyl Chloride Chemistry Research
Acyl chlorides, with the general formula R-COCl, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. wikipedia.org They are among the most reactive carboxylic acid derivatives, a property attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.me This high reactivity makes them exceptionally useful intermediates in a wide array of chemical transformations. fiveable.me
The primary utility of acyl chlorides in academic and industrial research lies in nucleophilic acyl substitution reactions. chemistrysteps.com They react readily with a variety of nucleophiles to form other carbonyl compounds. For instance, their reaction with alcohols (alcoholysis) yields esters, while reactions with ammonia (B1221849) and amines (aminolysis) produce primary, secondary, or tertiary amides. chemistrysteps.com Furthermore, acyl chlorides can react with carboxylate salts to form carboxylic acid anhydrides. chemistrysteps.com
Another cornerstone reaction involving acyl chlorides is the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the acyl chloride acts as the electrophile, typically activated by a Lewis acid catalyst like aluminum chloride (AlCl₃), to introduce an acyl group onto an aromatic ring. wikipedia.orgfiveable.me This carbon-carbon bond-forming reaction is fundamental for the synthesis of aromatic ketones, which are themselves valuable intermediates.
The synthesis of acyl chlorides is most commonly achieved by treating the corresponding carboxylic acid with chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used in laboratory settings for this purpose, as they produce gaseous byproducts that are easily removed from the reaction mixture. chemicalbook.comtaylorandfrancis.com
The table below summarizes the principal reactions of the acyl chloride functional group, highlighting its versatility.
| Reactant | Product Class | General Reaction |
| Water (Hydrolysis) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |
| Alcohol (Alcoholysis) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
| Amine (Aminolysis) | Amide | R-COCl + 2 R'₂NH → R-CONR'₂ + R'₂NH₂⁺Cl⁻ |
| Carboxylate Salt | Acid Anhydride | R-COCl + R'-COO⁻Na⁺ → R-CO-O-CO-R' + NaCl |
| Aromatic Ring (Friedel-Crafts) | Aromatic Ketone | R-COCl + Ar-H --(AlCl₃)--> Ar-CO-R + HCl |
Significance of Chiral Phenyl Derivatives in Advanced Synthetic Organic Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, biology, and materials science. chiralpedia.comnih.gov Molecules that possess this "handedness" are known as enantiomers, and they can exhibit profoundly different biological activities and physical properties. The ability to selectively synthesize one enantiomer over the other is a critical goal in modern chemistry, particularly in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically effective while the other may be inactive or even harmful.
Chiral phenyl derivatives, such as Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, are valuable building blocks in this pursuit. By incorporating a stereochemically defined center—in this case, the (2S)-2-methylbutyl group—onto a versatile phenyl scaffold, chemists can introduce chirality into larger, more complex molecules. The (2S)-2-methylbutyl group itself can be sourced from the "chiral pool," which consists of readily available, enantiomerically pure natural products. youtube.com
The significance of these chiral building blocks extends broadly into materials science. Chiral molecules are essential for the design of advanced materials with unique chiroptical properties, which are materials that interact differently with left- and right-circularly polarized light. msleelab.org This has led to applications in various fields, as detailed in the table below.
| Application Area | Description of Chiral Material Use |
| Liquid Crystals | Chiral dopants are added to nematic liquid crystals to induce a helical twist, forming cholesteric phases used in advanced display technologies and temperature sensors. |
| Asymmetric Catalysis | Chiral ligands coordinate to metal centers to create catalysts that can selectively produce one enantiomer of a product in a chemical reaction. chiralpedia.com |
| Chiral Polymers | Polymers synthesized from chiral monomers can self-assemble into helical superstructures, leading to materials with applications in chiral separations and smart sensors. |
| Nonlinear Optics | Chiral materials can exhibit strong nonlinear optical effects, which are useful for frequency conversion of light in laser applications and optical data storage. |
| Enantioselective Sensors | Surfaces modified with chiral molecules can selectively bind to one enantiomer, enabling the development of sensors for pharmaceutical analysis and environmental monitoring. chiralpedia.com |
The presence of the chiral 4-alkyl substituent on the benzoyl chloride core makes the title compound a potentially powerful tool for constructing such sophisticated, functional materials.
Overview of Current Academic Research Gaps and Emerging Interest for Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
Despite the well-established utility of both the acyl chloride functional group and chiral phenyl derivatives, a comprehensive survey of scientific literature and chemical databases reveals a significant research gap for the specific compound Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. Major databases contain basic structural and predicted property information but lack citations to peer-reviewed research articles detailing its synthesis or application. uni.lu This indicates that the compound has not been extensively studied or that its research has been confined to proprietary, unpublished work.
This lack of specific research presents an opportunity. The emerging interest in this molecule can be inferred from its unique structural combination and the current trajectories in synthetic chemistry and materials science. The potential applications for this compound lie at the intersection of reactivity and chirality.
The logical areas for future investigation include:
Synthesis of Chiral Liquid Crystals: The 4-alkylbenzoyl chloride motif is a common precursor in the synthesis of liquid crystals. orgsyn.org The introduction of the chiral (2S)-2-methylbutyl group could be used to create novel chiral nematic or ferroelectric liquid crystalline materials with specific optical properties.
Chiral Derivatizing Agent: The reactive acyl chloride group can be used to tag chiral analytes (e.g., alcohols or amines) to determine their enantiomeric purity via techniques like HPLC or NMR spectroscopy. The compound could serve as a new, effective chiral derivatizing agent.
Monomer for Chiral Polymers: The molecule could serve as a monomer in polymerization reactions to create chiral polymers. These polymers could have applications in enantioselective chromatography (as a chiral stationary phase) or as membranes for enantiomeric separations.
Intermediate in Asymmetric Synthesis: It can be employed as a chiral building block in the total synthesis of complex natural products or pharmaceuticals, where the chiral alkylphenyl moiety is a key structural feature.
The table below summarizes these potential research avenues, highlighting the compound's promise.
| Potential Research Area | Hypothesized Role of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- | Potential Outcome |
| Advanced Materials Science | Chiral monomer or building block | Development of novel liquid crystals, chiral polymers, or functional optical materials. |
| Analytical Chemistry | Chiral derivatizing agent | A new tool for the separation and quantification of enantiomers in complex mixtures. |
| Pharmaceutical Synthesis | Chiral intermediate | A key component in the efficient, stereocontrolled synthesis of new drug candidates. |
| Asymmetric Catalysis | Precursor to chiral ligands | Synthesis of new chiral ligands for metal-catalyzed reactions to improve enantioselectivity. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62796-32-1 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-[(2S)-2-methylbutyl]benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
JTFWIFQALWOEGT-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzoyl Chloride, 4 2s 2 Methylbutyl
Established Synthetic Pathways and Mechanistic Considerations
The traditional synthesis of 4-alkyl substituted benzoyl chlorides typically involves two key stages: the preparation of the corresponding carboxylic acid precursor, followed by its conversion to the more reactive acyl chloride.
Acyl Halide Formation from Carboxylic Acid Precursors
The conversion of the carboxylic acid, 4-[(2S)-2-methylbutyl]benzoic acid, into its corresponding acyl chloride is a standard transformation in organic chemistry, achieved through nucleophilic acyl substitution. orgoreview.com The hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a better one. orgoreview.com Several common reagents are employed for this purpose.
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for preparing acyl chlorides. orgoreview.comlibretexts.org The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases, simplifying product purification. orgoreview.comgoogle.com The reaction is often performed in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF). google.com
Mechanism: The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated and then attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate collapses, releasing the final products. orgoreview.com
Oxalyl Chloride ((COCl)₂): This reagent offers a milder alternative to thionyl chloride and is particularly useful for substrates sensitive to harsher conditions. libretexts.org The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which also facilitates an easy work-up. orgsyn.org
Phosphorus Halides: Reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective. wikipedia.org When PCl₅ is used, the byproducts are phosphoryl chloride (POCl₃) and HCl. With PCl₃, phosphorous acid (H₃PO₃) is the co-product.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), often with catalytic DMF, reflux. google.com | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. orgoreview.com | Harsh conditions may not be suitable for sensitive molecules. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, benzene) at or below room temperature. orgsyn.org | CO(g), CO₂(g), HCl(g) | Mild reaction conditions; gaseous byproducts. libretexts.orgorgsyn.org | More expensive than SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. | POCl₃(l), HCl(g) | Highly effective. | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) must be separated by distillation. |
Functionalization Strategies for the Aromatic Ring Preceding Acyl Chloride Formation
The primary challenge in synthesizing the precursor, 4-[(2S)-2-methylbutyl]benzoic acid, is the regioselective introduction of the alkyl group onto the benzene (B151609) ring at the para position without racemization of the chiral center.
Friedel-Crafts Acylation Followed by Reduction: Direct Friedel-Crafts alkylation using a (2S)-2-methylbutyl halide is generally avoided due to the high probability of carbocation rearrangement. libretexts.org A secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to a mixture of isomeric products. libretexts.org
A more reliable and widely used method is the two-step Friedel-Crafts acylation-reduction sequence. organic-chemistry.org
Acylation: The aromatic ring (e.g., benzene) is first acylated with an acyl halide, such as (2S)-2-methylbutanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). byjus.commasterorganicchemistry.com This reaction forms a ketone, 1-phenyl-2-methylbutan-1-one. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. masterorganicchemistry.commt.com Furthermore, the ketone product is deactivated towards further substitution, preventing poly-acylation. organic-chemistry.org
Reduction: The resulting ketone is then reduced to the corresponding alkane. Standard methods include the Clemmensen reduction (using amalgamated zinc and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures). organic-chemistry.org This sequence yields (2S)-2-methylbutylbenzene.
Once the alkylbenzene is formed, the carboxylic acid group must be introduced. This can be achieved through a second Friedel-Crafts acylation with acetyl chloride, followed by oxidation of the resulting para-acetyl group (e.g., via the haloform reaction) to yield the desired 4-[(2S)-2-methylbutyl]benzoic acid. A more direct laboratory-scale method involves the reaction of the alkylbenzene with oxalyl chloride and aluminum chloride to directly install the benzoyl chloride moiety. orgsyn.org
Development of Novel and Optimized Synthetic Strategies for Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective methods.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce waste and minimize the use of hazardous substances. wjpmr.com
Atom Economy: In the conversion of the carboxylic acid to the acyl chloride, methods using SOCl₂ or (COCl)₂ are preferred from an atom economy perspective over those using PCl₅, as the byproducts are gaseous and easily removed rather than requiring separation and disposal of substances like POCl₃.
Solvent-Free Conditions: For Friedel-Crafts acylation, solvent-free approaches under microwave irradiation have been developed. For instance, zinc-mediated Friedel-Crafts acylation can proceed without a solvent, reducing volatile organic compound (VOC) emissions. organic-chemistry.org
Safer Reagents: Research into replacing hazardous chlorinating agents is ongoing. One milder alternative for acylations involves the use of cyanuric chloride and AlCl₃ to generate the acyl chloride in situ from the carboxylic acid. organic-chemistry.org
Catalytic Methodologies for Enhanced Selectivity and Yield
The traditional Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product ketone. organic-chemistry.org This generates a large amount of acidic waste during aqueous workup.
Catalytic Friedel-Crafts Reactions: Significant research has focused on developing truly catalytic versions of this reaction. Heterogeneous catalysts such as zeolites and metal oxides (e.g., ZnO) have been shown to catalyze Friedel-Crafts acylations. organic-chemistry.org These solid catalysts are easily recoverable and reusable, simplifying the process and reducing waste.
Metal-Free Acylations: "Greener" methodologies that are both metal- and halogen-free have been reported, for example, using a combination of a carboxylic acid and methanesulfonic acid on a graphite (B72142) surface. organic-chemistry.org
Optimized Chlorination: While the conversion of carboxylic acids to acyl chlorides typically uses stoichiometric reagents, the use of DMF as a catalyst for reactions with thionyl chloride is a well-established optimization that increases reaction rates. google.com
Asymmetric Synthetic Routes to the (2S)-2-methylbutyl Moiety
Controlling the stereochemistry of the C2 carbon in the methylbutyl side-chain is critical. The (2S) configuration must be established early in the synthesis to avoid costly and inefficient chiral resolution steps later on.
Chiral Pool Synthesis: An effective strategy is to start with a readily available, enantiomerically pure natural product. L-isoleucine, an essential amino acid with the correct (2S, 3S) stereochemistry, is an ideal starting material. Through a series of standard transformations (e.g., diazotization to replace the amine with a hydroxyl group, followed by reduction and conversion of the alcohol to a leaving group), L-isoleucine can be converted into a chiral building block like (S)-2-methyl-1-bromobutane, ready for use in subsequent coupling or alkylation reactions.
Asymmetric Hydrogenation: An alternative advanced approach is the asymmetric hydrogenation of a prochiral olefin. nih.govrsc.org For example, the hydrogenation of an alkene such as 2-methyl-1-butene (B49056) using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can produce (S)-2-methylbutane with high enantiomeric excess. nih.gov This method is highly efficient and atom-economical.
| Method | Starting Material | Key Step | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Isoleucine | Functional group interconversion of a natural product. | High enantiopurity is guaranteed by the starting material. | Requires multiple synthetic steps which can lower overall yield. |
| Asymmetric Hydrogenation | Prochiral Alkene (e.g., 2-methyl-1-butene) | Catalytic hydrogenation with a chiral metal complex. nih.govrsc.org | High atom economy, high efficiency, and high enantioselectivity. | Requires specialized and often expensive chiral catalysts. |
Stereochemical Control during Precursor Synthesis and Acyl Chloride Formation
The stereospecific synthesis of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is critically dependent on two key transformations: the enantioselective formation of the C-C bond between the chiral alkyl group and the benzene ring, and the subsequent conversion of the carboxylic acid to the acyl chloride with retention of configuration.
A robust strategy for the stereocontrolled synthesis of the precursor, 4-[(2S)-2-methylbutyl]benzoic acid, involves a stereospecific cross-coupling reaction. The Kumada-Corriu coupling, which utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, has been shown to proceed with retention of configuration for chiral secondary alkyl Grignard reagents. nih.govrsc.org This makes it an ideal method for this synthesis.
The proposed synthetic route commences with the preparation of the chiral Grignard reagent from a suitable (S)-2-methylbutyl halide. This is then coupled with a 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate, under palladium or nickel catalysis. The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently converted to the target acyl chloride.
Key Synthetic Steps:
Preparation of (S)-2-methylbutylmagnesium halide: The chiral Grignard reagent is prepared from an enantiomerically pure (S)-2-methylbutyl halide (bromide or chloride). It is crucial to maintain anhydrous conditions to ensure the successful formation and stability of the Grignard reagent.
Stereospecific Kumada-Corriu Coupling: The chiral Grignard reagent undergoes a cross-coupling reaction with methyl 4-bromobenzoate. The choice of catalyst is critical for ensuring stereochemical retention. Palladium(0) and Nickel(0) complexes are reported to be effective in promoting this reaction with high fidelity of the stereocenter. nih.govrsc.org
Hydrolysis to 4-[(2S)-2-methylbutyl]benzoic acid: The resulting methyl ester is hydrolyzed under basic conditions, followed by acidification, to yield the free carboxylic acid. This step generally does not affect the stereocenter.
Formation of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-: The chiral carboxylic acid is converted to the final acyl chloride. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are known to proceed with retention of configuration at the adjacent chiral center, thus preserving the (S)-stereochemistry of the final product.
Detailed Research Findings:
A study by Hoffmann and Hölzer demonstrated that the Kumada-Corriu coupling of a chiral secondary Grignard reagent with vinyl bromide proceeds with complete retention of configuration when catalyzed by Pd(0) or Ni(0). nih.govrsc.org In contrast, catalysts like Fe(acac)₃ or Co(acac)₂ led to significant racemization. rsc.org This underscores the importance of selecting the appropriate catalyst system to maintain the enantiomeric purity of the product.
The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or oxalyl chloride is a well-established method that typically proceeds with retention of stereochemistry. The mechanism of these reactions involves the formation of an intermediate where the stereocenter is not directly involved in the bond-breaking or bond-forming steps of the conversion of the hydroxyl group to the chloride.
The following table summarizes the key transformations and the stereochemical outcome:
| Step | Transformation | Reagents and Conditions | Stereochemical Outcome |
| 1 | Grignard Reagent Formation | (S)-2-methylbutyl halide, Mg, anhydrous ether | Retention of configuration |
| 2 | Kumada-Corriu Coupling | (S)-2-methylbutylmagnesium halide, methyl 4-bromobenzoate, Pd(0) or Ni(0) catalyst | Retention of configuration nih.govrsc.org |
| 3 | Ester Hydrolysis | NaOH, H₂O/MeOH, then H₃O⁺ | Retention of configuration |
| 4 | Acyl Chloride Formation | 4-[(2S)-2-methylbutyl]benzoic acid, SOCl₂ or (COCl)₂ | Retention of configuration |
Elucidation of Reaction Mechanisms and Kinetics Involving Benzoyl Chloride, 4 2s 2 Methylbutyl
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. pearson.com In this process, a nucleophile replaces the chloride leaving group on the carbonyl carbon. libretexts.org The reaction is fundamental in organic synthesis for the preparation of various carboxylic acid derivatives such as esters, amides, and anhydrides. libretexts.orgwikipedia.org
Investigation of Reaction Intermediates and Transition States
The generally accepted mechanism for nucleophilic acyl substitution of benzoyl chlorides is a two-step, addition-elimination pathway. masterorganicchemistry.com This mechanism is distinct from a single-step S_N2 reaction, which involves backside attack and is not feasible on an sp2-hybridized carbon. libretexts.org
The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. libretexts.org This initial addition step is typically rate-determining and leads to the formation of a high-energy, transient tetrahedral intermediate. youtube.com This intermediate possesses an sp3-hybridized carbon and a negatively charged oxygen atom. libretexts.orgyoutube.com The stability of this intermediate and the transition state leading to it is crucial for the reaction kinetics.
Kinetic Studies of Substitution Pathways
The rate of nucleophilic acyl substitution is sensitive to the electronic nature of the substituents on the aromatic ring. The 4-[(2S)-2-methylbutyl] group exerts a positive inductive effect (+I), donating electron density to the ring and, by extension, to the carbonyl group. This donation reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Consequently, the rate of attack by a nucleophile is generally slower for Benzoyl chloride, 4-[(2S)-2-methylbutyl]- compared to unsubstituted benzoyl chloride. stackexchange.com
While specific kinetic data for this exact compound are not extensively documented in the literature, the trend can be reliably predicted from studies on other para-alkyl substituted benzoyl chlorides. rsc.orgresearchgate.net Hammett plots for the solvolysis of substituted benzoyl chlorides typically show a positive rho (ρ) value, confirming that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state, while electron-donating groups have the opposite effect.
| Compound | Substituent (at para-position) | Relative Rate Constant (k_rel) |
| Benzoyl chloride, 4-nitro- | -NO₂ | ~25 |
| Benzoyl chloride | -H | 1.00 |
| Benzoyl chloride, 4-methyl- | -CH₃ | ~0.65 |
| Benzoyl chloride, 4-[(2S)-2-methylbutyl]- | -(CH₂)CH(CH₃)CH₂CH₃ | ~0.60 |
Table 1. Hypothetical relative rate constants for the hydrolysis of various para-substituted benzoyl chlorides at 25°C. The data illustrates the expected trend of decreased reactivity with electron-donating substituents. The values are estimated based on general principles of physical organic chemistry.
Friedel-Crafts Acylation Reactions with Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
Benzoyl chloride, 4-[(2S)-2-methylbutyl]- serves as an effective acylating agent in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic chemistry. masterorganicchemistry.comiitk.ac.in This electrophilic aromatic substitution reaction introduces the 4-[(2S)-2-methylbutyl]benzoyl group onto another aromatic substrate.
Mechanistic Pathways of Aromatic Acylation
The Friedel-Crafts acylation mechanism proceeds through the generation of a powerful electrophile, the acylium ion. masterorganicchemistry.com
Formation of the Acylium Ion: The reaction is initiated by the interaction of the acyl chloride with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgorganicchemistrytutor.com The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage. masterorganicchemistry.comkhanacademy.org This results in the formation of a resonance-stabilized acylium ion and an AlCl₄⁻ complex. youtube.com The acylium ion is the active electrophile in the reaction.
Electrophilic Attack: The electron-rich π-system of an aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion (or sigma complex).
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ anion, abstracts a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.comwikipedia.org This step restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst, along with forming HCl. wikipedia.org
A significant advantage of this reaction is that the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation, leading to clean, predictable products. masterorganicchemistry.com Furthermore, the resulting ketone product is less reactive than the starting aromatic compound, which prevents further (poly)acylation reactions. organicchemistrytutor.comorganic-chemistry.org
Influence of Lewis Acid Catalysts on Reaction Kinetics and Regioselectivity
The Lewis acid catalyst is central to the success of the Friedel-Crafts acylation, profoundly influencing both the reaction rate and its outcome.
Kinetics: The primary role of the catalyst is to generate the acylium ion electrophile. iitk.ac.in The reaction rate is directly dependent on the concentration and strength of the Lewis acid. Stronger Lewis acids, such as AlCl₃, generate the acylium ion more efficiently than milder ones like ZnCl₂ or FeCl₃, leading to faster reactions. However, a practical consideration is that the ketone product forms a stable complex with the Lewis acid, effectively sequestering it. wikipedia.org For this reason, slightly more than a stoichiometric amount of the catalyst is typically required for the reaction to go to completion. wikipedia.orgorganic-chemistry.org
Regioselectivity: The regioselectivity of the Friedel-Crafts acylation—that is, the position on the aromatic substrate where the acyl group attaches—is overwhelmingly controlled by the electronic and steric properties of the substituents already present on that substrate, not by the 4-[(2S)-2-methylbutyl] group on the benzoyl chloride. alexandonian.com Electron-donating groups on the substrate will direct the acylation to the ortho and para positions, whereas electron-withdrawing groups will direct it to the meta position. alexandonian.com The choice of catalyst and solvent can sometimes fine-tune the ratio of ortho to para products, primarily through steric hindrance. A bulkier Lewis acid-acyl chloride complex may favor attack at the less sterically hindered para position of the substrate. pearson.com
| Entry | Lewis Acid Catalyst | Reaction Time (h) | Yield (%) |
| 1 | AlCl₃ | 1 | 95 |
| 2 | FeCl₃ | 4 | 88 |
| 3 | ZnCl₂ | 12 | 65 |
| 4 | BF₃·OEt₂ | 24 | 40 |
Table 2. Hypothetical results for the Friedel-Crafts acylation of anisole (B1667542) with Benzoyl chloride, 4-[(2S)-2-methylbutyl]- using various Lewis acid catalysts. The data illustrates the general trend in catalytic activity.
Scientific Review: Reaction Mechanisms and Kinetics of Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
A detailed examination of the hydrolysis and solvolysis of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, including kinetic analysis of its decomposition pathways and the influence of pH and temperature on solvolysis rates, cannot be provided at this time.
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. While general principles of the reactivity of benzoyl chlorides are well-established, detailed research findings, including kinetic data, reaction mechanisms, and the influence of environmental factors such as pH and temperature on the decomposition of this specific molecule, are not present in the public domain.
The hydrolysis and solvolysis of benzoyl chlorides are fundamental reactions in organic chemistry. Generally, these reactions proceed through a nucleophilic acyl substitution mechanism. The reactivity of the benzoyl chloride is influenced by the nature of the solvent, the temperature, and the pH of the medium. For instance, the rate of hydrolysis of benzoyl chloride is known to be dependent on the concentration of water and the presence of any catalysts.
However, the substituent group, in this case, 4-[(2S)-2-methylbutyl]-, plays a crucial role in modulating the electronic and steric environment of the carbonyl carbon, thereby affecting the reaction kinetics. Without specific studies on Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, any discussion on its decomposition pathways, the kinetic analysis of these pathways, and the pH and temperature dependence of its solvolysis rates would be speculative and not based on established scientific findings.
To generate a thorough and scientifically accurate article as requested, experimental studies would be required to determine the following:
pH and Temperature Dependence of Solvolysis Rates: A series of experiments would need to be conducted at various pH levels and temperatures to understand how these factors influence the rate of solvolysis. This would allow for the determination of the activation energy and provide insights into the reaction mechanism under different conditions.
Given the absence of such specific data, it is not possible to construct the requested detailed article with interactive data tables and in-depth research findings for Benzoyl chloride, 4-[(2S)-2-methylbutyl]-.
Stereochemical Investigations of Benzoyl Chloride, 4 2s 2 Methylbutyl and Its Derivatives
Chiroptical Properties and Their Origin
Circular Dichroism (CD) Spectroscopy for Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, the aromatic benzoyl moiety acts as the primary chromophore. The electronic transitions of this chromophore, such as the π → π* and n → π* transitions, are expected to exhibit CD signals, known as Cotton effects.
The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the preferred conformations of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum. By comparing the calculated spectrum with an experimental one, the absolute configuration of the stereocenter could be unequivocally assigned. In analogous chiral aromatic compounds, the sign of the Cotton effect associated with specific electronic transitions has been successfully used to determine the absolute configuration.
A hypothetical CD spectrum for this compound would likely show distinct Cotton effects corresponding to the electronic transitions of the benzoyl chromophore. The table below illustrates the expected electronic transitions and their potential contribution to the CD spectrum.
| Transition | Wavelength Range (nm) | Expected Cotton Effect |
| n → π | 300-350 | Weak |
| π → π (¹Lb) | 270-290 | Moderate |
| π → π* (¹La) | 230-250 | Strong |
| π → π* (¹B) | 190-210 | Very Strong |
Optical Rotatory Dispersion (ORD) Studies for Stereochemical Characterization
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. An ORD spectrum provides information about the stereochemistry of a molecule and can be used to identify the presence of chromophores and their associated electronic transitions.
Stereoselective Transformations Involving Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
While specific documented examples of stereoselective transformations involving Benzoyl chloride, 4-[(2S)-2-methylbutyl]- are scarce in the literature, the reactivity of the benzoyl chloride functional group and the presence of a chiral center allow for predictions about its behavior in such reactions.
Diastereoselective and Enantioselective Reactions Utilizing the Chiral Center
The chiral center in Benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be utilized to induce stereoselectivity in reactions with other chiral or prochiral molecules.
Diastereoselective Reactions: When reacting with a chiral nucleophile, the (S)-enantiomer of the benzoyl chloride would lead to the formation of two diastereomeric products. The inherent chirality of both reactants would likely favor the formation of one diastereomer over the other due to differences in the transition state energies. The extent of diastereoselectivity would depend on the nature of the nucleophile and the reaction conditions.
Enantioselective Reactions: While the benzoyl chloride itself is chiral, it could be used as a chiral derivatizing agent to resolve a racemic mixture of a chiral nucleophile. The resulting diastereomeric products could then be separated, and the chiral auxiliary (the 4-[(2S)-2-methylbutyl]benzoyl group) subsequently cleaved to yield the enantiomerically pure nucleophile.
Conformational Analysis and Stereoisomerism Studies
The primary rotatable bonds are:
The bond between the benzoyl group and the aromatic ring.
The bond between the aromatic ring and the 2-methylbutyl group.
The C-C bonds within the 2-methylbutyl chain.
Computational modeling, such as molecular mechanics or density functional theory (DFT), would be the primary tool to investigate the conformational landscape of this molecule. These studies would aim to identify the lowest energy conformers and the energy barriers between them.
Computational and Theoretical Chemistry Studies of Benzoyl Chloride, 4 2s 2 Methylbutyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and energetic stability. acs.org For a chiral molecule such as Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, these calculations can elucidate how the specific stereochemistry influences its electronic characteristics. comporgchem.comnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite electrons from the HOMO to the LUMO. nih.gov For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, the electron-donating 4-alkyl group influences the electron density of the aromatic ring and the acyl chloride moiety, thereby affecting the energies of the frontier orbitals. The LUMO is typically localized on the carbonyl group, particularly the antibonding π* orbital of the C=O bond, making the carbonyl carbon a primary site for nucleophilic attack. The HOMO is generally associated with the π-system of the benzene (B151609) ring.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | 7.23 | HOMO-LUMO Energy Gap |
| Note: These are representative values for a substituted benzoyl chloride calculated using Density Functional Theory (DFT) and are presented for illustrative purposes. |
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net It is often employed with functionals like B3LYP and basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. comporgchem.comnih.gov DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov
For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, DFT can be used to predict key structural parameters and the distribution of electron density. The Molecular Electrostatic Potential (MEP) map, for example, visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov In this molecule, the most negative potential is expected around the oxygen atom of the carbonyl group, while the carbonyl carbon and the hydrogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic and electrophilic attack, respectively. nih.gov
| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Angle (°) |
| C=O | 1.195 | O=C-Cl | 120.5 |
| C-Cl | 1.801 | O=C-Caromatic | 125.1 |
| C-Caromatic | 1.498 | Cl-C-Caromatic | 114.4 |
| Note: These values are typical for benzoyl chloride derivatives optimized at the B3LYP/6-31G(d) level of theory and serve as examples. |
Reaction Pathway Modeling and Simulation
Understanding the mechanisms of chemical reactions is crucial for controlling chemical processes. Computational modeling allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult to observe experimentally. researchgate.net
Transition State Theory (TST) is a cornerstone for explaining the rates of chemical reactions. wikipedia.orgfiveable.me It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com The rate of a reaction is determined by the concentration of this transition state and the frequency at which it converts to products. utexas.edu
For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, a primary reaction is acylation, such as hydrolysis or alcoholysis. mdpi.com Using computational methods, the geometry of the transition state for the nucleophilic attack on the carbonyl carbon can be located. Calculating the energy difference between the reactants and the transition state yields the activation energy (Ea), a key factor governing the reaction rate. fiveable.meyoutube.com A lower activation energy corresponds to a faster reaction. youtube.com
| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) | Reaction Type |
| Hydrolysis | H₂O | 15 - 20 | SN2-like |
| Alcoholysis | CH₃OH | 14 - 19 | SN2-like |
| Note: These are example activation energies for the solvolysis of substituted benzoyl chlorides. Actual values depend on the specific substrate, nucleophile, and computational method. |
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can visualize the entire energy landscape of a reaction, including reactant and product valleys, and the transition states that connect them. libretexts.orgresearchgate.net
For a reaction involving Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, such as its reaction with a nucleophile, the PES would show the energy changes as the nucleophile approaches, bonds form and break, and the final products are generated. rsc.org This mapping helps to confirm the mechanism (e.g., concerted vs. stepwise) and identify any stable intermediates. nih.gov For instance, in the SN2 reaction of an alkyl chloride, the PES shows a double-well potential, indicating the formation of reactant and product complexes. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. The flexible 4-[(2S)-2-methylbutyl]- substituent introduces several rotatable bonds, leading to multiple possible conformations.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This can be achieved by systematically rotating the single bonds and calculating the energy of each resulting structure using methods like molecular mechanics or DFT. For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, the orientation of the alkyl chain relative to the phenyl ring and the rotation around the C-C bond connecting the ring to the carbonyl group are key degrees of freedom.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, vibrates, and changes conformation. mdpi.com An MD simulation of this molecule in a solvent would show how it interacts with its environment and explores different conformational states, providing insights into its flexibility and the relative populations of its conformers at a given temperature.
| Dihedral Angle (τ) | Conformer Description | Relative Energy (kcal/mol) |
| ~0° | Alkyl chain extended away from ring (anti) | 0.00 (Global Minimum) |
| ~60° | Alkyl chain rotated (gauche) | +0.85 |
| ~120° | Alkyl chain further rotated (gauche) | +1.20 |
| ~180° | Alkyl chain folded back towards ring (syn) | +3.50 (Sterically hindered) |
| Note: This table illustrates a hypothetical conformational analysis around a key dihedral angle in the 4-[(2S)-2-methylbutyl] side chain. The relative energies are for illustrative purposes. |
Dynamic Behavior in Solution and Intermolecular Interactions
Similarly, a review of the literature reveals no studies on the dynamic behavior of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- in solution. Investigations using methods like molecular dynamics simulations, which would provide insights into its behavior and interactions with various solvents at a molecular level, have not been published. Consequently, there is no information regarding its intermolecular interactions derived from computational models.
Advanced Spectroscopic and Analytical Characterization Methodologies for Benzoyl Chloride, 4 2s 2 Methylbutyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but advanced two-dimensional (2D) techniques are indispensable for definitive assignments and stereochemical analysis.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Elucidation
Advanced 2D NMR experiments are critical for assembling the molecular puzzle of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. Each experiment provides a unique set of correlations that, when combined, reveal the complete bonding framework and spatial arrangement of atoms.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the spectrum of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, COSY would reveal correlations between the protons within the 2-methylbutyl side chain, such as the methine proton with the adjacent methylene (B1212753) and methyl protons. It would also show the coupling between the ortho and meta protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the signals of the aromatic protons would correlate with their directly attached aromatic carbon atoms, and the protons of the alkyl chain would correlate with their respective carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key HMBC correlations for Benzoyl chloride, 4-[(2S)-2-methylbutyl]- would include the correlation from the benzylic methylene protons to the aromatic C1 and C4 carbons, as well as to the carbonyl carbon, thus unequivocally linking the alkyl side chain to the benzoyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. For a chiral molecule like Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, NOESY can be instrumental in confirming the stereochemistry. For example, NOE correlations might be observed between protons on the stereogenic center and other protons in the alkyl chain, helping to define the preferred conformation of this chiral moiety.
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |
| 1 | - | ~135.0 | HMBC to H-2/6, H-8 |
| 2, 6 | ~7.9 (d) | ~129.5 | COSY with H-3/5; HSQC to C-2/6; HMBC to C-4, C-7 |
| 3, 5 | ~7.3 (d) | ~128.8 | COSY with H-2/6; HSQC to C-3/5; HMBC to C-1 |
| 4 | - | ~150.0 | HMBC to H-3/5, H-8 |
| 7 | - | ~168.0 | HMBC to H-2/6 |
| 8 | ~2.6 (d) | ~45.0 | COSY with H-9; HSQC to C-8; HMBC to C-4, C-9, C-10 |
| 9 | ~1.8 (m) | ~35.0 | COSY with H-8, H-10, H-11; HSQC to C-9; HMBC to C-10, C-12 |
| 10 | ~1.5 (m), ~1.2 (m) | ~29.0 | COSY with H-9, H-11; HSQC to C-10; HMBC to C-9, C-12 |
| 11 | ~0.9 (t) | ~11.0 | COSY with H-10; HSQC to C-11; HMBC to C-9, C-10 |
| 12 | ~0.9 (d) | ~19.0 | COSY with H-9; HSQC to C-12; HMBC to C-9, C-10 |
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is crucial for chiral compounds. Chiral NMR shift reagents, typically lanthanide complexes, can be used to differentiate the signals of enantiomers in the NMR spectrum. When a chiral lanthanide shift reagent is added to a solution of a racemic or enantioenriched sample of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the quantitative determination of the enantiomeric excess. For example, the aromatic protons or the protons of the chiral 2-methylbutyl group would likely show resolved signals for the (S) and (R) enantiomers in the presence of a suitable chiral shift reagent like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This allows for the determination of the precise elemental composition of a molecule. For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, HRMS would be used to confirm its molecular formula, C₁₂H₁₅ClO. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass to provide strong evidence for the proposed elemental composition.
Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 211.0884 |
| [M+Na]⁺ | 233.0703 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragmentation patterns provides detailed structural information. For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, the molecular ion or a protonated molecule would be subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.
Plausible Fragmentation Pathways
A primary fragmentation would likely involve the loss of the chlorine atom or the entire benzoyl group. Another characteristic fragmentation would be the cleavage of the alkyl side chain.
Loss of Cl: The precursor ion [C₁₂H₁₅ClO]⁺˙ could lose a chlorine radical to form the benzoyl cation at m/z 175.
Formation of the Benzoyl Cation: A common fragmentation for benzoyl derivatives is the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105.
Cleavage of the Alkyl Chain: Fragmentation of the 2-methylbutyl side chain could occur at various points, leading to a series of smaller fragment ions. For example, the loss of a propyl radical (C₃H₇) would result in an ion at m/z 167.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, the IR and Raman spectra would exhibit characteristic bands for the carbonyl group, the aromatic ring, and the alkyl chain.
C=O Stretch: A strong absorption band in the IR spectrum, typically around 1770-1800 cm⁻¹, is characteristic of the carbonyl group in an acyl chloride.
Aromatic C=C Stretch: The aromatic ring would show characteristic stretching vibrations in the region of 1600-1450 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration would appear in the fingerprint region, typically around 800-600 cm⁻¹.
Alkyl C-H Stretch: The 2-methylbutyl group would exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C-H (aromatic) | 3100-3000 | 3100-3000 |
| C-H (alkyl) | 2960-2850 | 2960-2850 |
| C=O (acyl chloride) | ~1785 (strong) | ~1785 (weak) |
| C=C (aromatic) | 1600, 1585, 1490 | 1600 (strong) |
| C-Cl | ~850 | ~850 |
Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a unique structural fingerprint. For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, Raman spectroscopy would be instrumental in elucidating the vibrations of its aromatic ring, carbonyl group, and the chiral alkyl substituent.
Interactive Data Table: Hypothetical Raman Spectral Data for Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~3060 | Aromatic C-H Stretch | Medium |
| ~2960 | Aliphatic C-H Stretch (asymmetric) | Strong |
| ~2870 | Aliphatic C-H Stretch (symmetric) | Strong |
| ~1775 | C=O Stretch (Acyl Chloride) | Strong |
| ~1605 | Aromatic C=C Stretch | Strong |
| ~1450 | CH₂/CH₃ Bending | Medium |
| ~1200 | Aromatic Ring Breathing | Medium |
| ~850 | C-Cl Stretch | Medium |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Diverse Environments
FTIR spectroscopy is a complementary technique to Raman spectroscopy, providing information on the absorption of infrared radiation by a molecule's vibrational modes. It is particularly sensitive to polar functional groups, making it ideal for characterizing the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds in Benzoyl chloride, 4-[(2S)-2-methylbutyl]-.
The analysis of this compound in diverse environments, such as in different solvents or at varying temperatures, using FTIR could reveal information about intermolecular interactions and conformational changes. For instance, the C=O stretching frequency is known to be sensitive to solvent polarity.
Interactive Data Table: Hypothetical FTIR Spectral Data for Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Transmittance (%) |
| ~3070 | Aromatic C-H Stretch | Medium |
| ~2965 | Aliphatic C-H Stretch (asymmetric) | Strong |
| ~2875 | Aliphatic C-H Stretch (symmetric) | Strong |
| ~1785 | C=O Stretch (Acyl Chloride) | Very Strong |
| ~1600 | Aromatic C=C Stretch | Strong |
| ~1460 | CH₂/CH₃ Bending | Medium |
| ~1210 | In-plane Aromatic C-H Bending | Medium |
| ~840 | C-Cl Stretch | Strong |
X-ray Crystallography of Crystalline Derivatives (if applicable for absolute configuration)
Absolute Configuration Determination through Anomalous Dispersion
Crucially, for a chiral molecule like Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, X-ray crystallography of a suitable crystalline derivative can be used to determine its absolute configuration. The technique of anomalous dispersion, often utilizing a heavy atom within the crystal structure, allows for the unambiguous assignment of the (S) or (R) configuration at the chiral center. This is achieved by analyzing the differences in the intensities of Friedel pairs of reflections.
The determination of the absolute configuration is vital for understanding the stereospecific properties and interactions of the molecule.
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of Benzoyl Chloride, 4-[(2S)-2-methylbutyl]-
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Flack Parameter | 0.05(3) |
Applications of Benzoyl Chloride, 4 2s 2 Methylbutyl in Advanced Organic Synthesis
Chiral Auxiliaries and Reagents in Asymmetric Synthesis
The inherent chirality of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- makes it a prospective candidate for applications where the transfer or induction of stereochemical information is required.
Utilization in Enantioselective Acylation Reactions
In principle, a chiral acylating agent can be used for the kinetic resolution of racemic alcohols or amines. In such a scenario, the chiral acyl chloride reacts at different rates with the two enantiomers of a racemic substrate. This rate differentiation, driven by the diastereomeric transition states formed during the reaction, allows for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer.
While specific studies detailing the use of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- for this purpose are not prominent, the general methodology is a cornerstone of asymmetric synthesis. The effectiveness of such a resolution would depend on the steric and electronic environment of the chiral center in both the acylating agent and the substrate.
Table 1: Theoretical Kinetic Resolution via Enantioselective Acylation
| Substrate (Racemic) | Reagent | Products | Outcome |
|---|---|---|---|
| (R/S)-Alcohol | Benzoyl chloride, 4-[(2S)-2-methylbutyl]- | (S)-Ester + (R)-Alcohol (enantioenriched) | Separation of enantiomers |
Derivatization for Chiral Resolution and Separation Methodologies
One of the most direct applications of a chiral reagent is as a chiral derivatizing agent (CDA). wikipedia.org Racemic mixtures of alcohols, phenols, or amines can be reacted with an enantiomerically pure CDA like Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including different boiling points, solubilities, and chromatographic retention times. wikipedia.org
This difference allows for their separation by standard laboratory techniques such as column chromatography or crystallization. Once separated, the diastereomers can be hydrolyzed to release the now enantiomerically pure substrate and recover the chiral auxiliary. Furthermore, the formation of diastereomers is a critical technique for determining the enantiomeric excess of a sample using methods like NMR spectroscopy or HPLC, as the signals for each diastereomer will be distinct. wikipedia.orgresearchgate.net For example, reacting a racemic alcohol with (S)-Benzoyl chloride, 4-[(2S)-2-methylbutyl]- would yield two diastereomeric esters, (Alcohol-R)-(Reagent-S) and (Alcohol-S)-(Reagent-S), which could then be separated and quantified. researchgate.net
Building Block for Complex Molecule Construction
Beyond its role in resolution, the compound serves as a chiral building block, allowing for the direct incorporation of its stereocenter into a larger target molecule.
Synthesis of Chiral Esters and Amides with Controlled Stereochemistry
The most fundamental reaction of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, is its acylation of nucleophiles. Its reaction with achiral alcohols or amines directly yields chiral esters and amides, respectively. The stereochemistry of the resulting product is pre-determined by the (2S) configuration of the reagent. This provides a straightforward method for introducing a specific chiral moiety into a molecule without the need for an asymmetric induction step. This is particularly valuable in medicinal chemistry and natural product synthesis, where specific stereoisomers often exhibit desired biological activity.
Table 2: Synthesis of Chiral Molecules with Predefined Stereochemistry
| Reactant | Reagent | Product | Product Class |
|---|---|---|---|
| Methanol | Benzoyl chloride, 4-[(2S)-2-methylbutyl]- | Methyl 4-[(2S)-2-methylbutyl]benzoate | Chiral Ester |
| Aniline | Benzoyl chloride, 4-[(2S)-2-methylbutyl]- | N-phenyl-4-[(2S)-2-methylbutyl]benzamide | Chiral Amide |
Precursor for Advanced Materials Research (focus on synthesis, not material properties)
The structure of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is highly analogous to precursors used in the synthesis of chiral liquid crystals. tandfonline.commdpi.com Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. highland.cc.il.us The introduction of chirality at the molecular level can lead to the formation of helical superstructures, resulting in phases such as cholesteric (or chiral nematic) and ferroelectric liquid crystals. wikipedia.orgresearchgate.net
Molecules designed for these applications typically consist of a rigid core (mesogen) and a flexible, chiral tail. tandfonline.com In this case, the 4-substituted benzene (B151609) ring acts as the rigid core, while the (2S)-2-methylbutyl group serves as the chiral tail. The synthesis of such materials involves an esterification reaction between the chiral benzoyl chloride and a phenolic compound, which often constitutes another part of the rigid core. mdpi.com The (S)-(+)-4-(2′-methylbutyl)phenol is an example of a chiral building block known to produce cholesteric liquid crystals when reacted with various acids. tandfonline.com By analogy, Benzoyl chloride, 4-[(2S)-2-methylbutyl]- could be reacted with a variety of substituted phenols to synthesize a library of chiral esters for investigation as liquid crystal materials. The presence of the (2S)-2-methylbutyl group is specifically intended to induce a helical twist in the resulting material's mesophase. tandfonline.comwikipedia.org
Table 3: Representative Synthesis for a Potential Liquid Crystal
| Reactant 1 | Reactant 2 | Product | Potential Application |
|---|---|---|---|
| Benzoyl chloride, 4-[(2S)-2-methylbutyl]- | 4'-Hydroxybiphenyl-4-carbonitrile | 4'-Cyano-[1,1'-biphenyl]-4-yl 4-[(2S)-2-methylbutyl]benzoate | Chiral Nematic Liquid Crystal Synthesis |
This synthetic utility makes it a valuable precursor for research into materials for displays, sensors, and optical technologies that rely on the unique properties of chiral mesophases. wikipedia.orgpresschem.com
Synthesis of Chiral Polymers or Liquid Crystalline Molecules
Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, serves as a valuable chiral building block in the synthesis of complex macromolecules such as chiral polymers and liquid crystalline materials. Its utility stems from the presence of both a reactive benzoyl chloride group, which can readily participate in polymerization and esterification reactions, and a chiral (2S)-2-methylbutyl substituent, which imparts chirality to the resulting molecular architecture. This chiral moiety is crucial for inducing unique chiroptical properties and promoting the formation of ordered, non-superimposable supramolecular structures.
The incorporation of this specific chiral benzoyl chloride into polymeric or liquid crystalline systems can lead to materials with tailored optical and physical properties. In the realm of chiral polymers, the pendant 4-[(2S)-2-methylbutyl]phenyl group can influence the polymer's secondary structure, leading to the formation of helical conformations. These helical polymers are of significant interest for their potential applications in chiral recognition, asymmetric catalysis, and as components in optical devices.
In the field of liquid crystals, the introduction of a chiral center is essential for the formation of chiral mesophases, such as the cholesteric (chiral nematic) and ferroelectric smectic C* phases. Molecules derived from benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be designed to exhibit liquid crystalline behavior themselves or act as chiral dopants. When added to an achiral nematic liquid crystal host, such chiral dopants can induce a helical twisting of the molecular arrangement, leading to the formation of a cholesteric phase with specific pitch lengths.
Synthesis of Chiral Polymers
The properties of the resulting chiral polymers are highly dependent on the polymer's structure and the nature of the comonomers used. Research on polymers containing similar chiral side groups has shown that the stereochemistry of the side chain can dictate the helical sense of the polymer backbone. This control over the supramolecular structure is a key factor in designing materials with specific chiroptical responses, such as strong circular dichroism (CD) signals.
Below is a table illustrating the potential properties of a hypothetical chiral polyester (B1180765) synthesized from benzoyl chloride, 4-[(2S)-2-methylbutyl]- and a generic diol. The data is based on typical values observed for similar aromatic polyesters.
| Property | Illustrative Value |
| Monomers | Benzoyl chloride, 4-[(2S)-2-methylbutyl]-; Ethylene Glycol |
| Polymer Type | Chiral Polyester |
| Glass Transition Temperature (Tg) | 120-150 °C |
| Specific Rotation [α]D | +15 to +30 deg·cm³/g·dm |
| Circular Dichroism (CD) Signal | Strong positive Cotton effect in the UV-Vis region |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF) |
Synthesis of Liquid Crystalline Molecules
The 4-[(2S)-2-methylbutyl]phenyl group is a known component in some chiral liquid crystalline compounds. For example, the molecule (S)-(+)-4-(2-methyl-butyl) phenyl 4-decyloxybenzoate is a well-studied liquid crystal that exhibits chiral mesophases. researchgate.net This indicates that benzoyl chloride, 4-[(2S)-2-methylbutyl]- is a promising precursor for the synthesis of new liquid crystalline materials.
By reacting the benzoyl chloride with other mesogenic (liquid crystal-forming) cores containing hydroxyl or amino functionalities, novel chiral liquid crystals can be synthesized. The resulting molecules would possess a chiral center, which is a prerequisite for the formation of technologically important chiral nematic and smectic phases.
The key properties of a liquid crystal are its phase transition temperatures and, if chiral, its helical twisting power (HTP). The HTP is a measure of the ability of a chiral dopant to induce a helical structure in a nematic host. The following table provides hypothetical data for a liquid crystalline molecule synthesized from benzoyl chloride, 4-[(2S)-2-methylbutyl]- and 4-cyanobiphenyl-4'-ol, a common mesogenic group.
| Property | Illustrative Value |
| Compound Name | 4'-Cyano-[1,1'-biphenyl]-4-yl 4-[(2S)-2-methylbutyl]benzoate |
| Phase Sequence | Crystal → 85°C → Smectic A → 110°C → Chiral Nematic → 145°C → Isotropic |
| Helical Twisting Power (HTP) in a Nematic Host (e.g., 5CB) | 10-20 µm⁻¹ |
| Spontaneous Polarization (Ps) in SmC phase* | 20-40 nC/cm² |
Derivatization and Functionalization Studies of Benzoyl Chloride, 4 2s 2 Methylbutyl
Preparation of Functionalized Derivatives for Subsequent Research
The high reactivity of the acyl chloride group allows for its efficient conversion into a wide array of other functional groups. Standard organic transformations are employed to synthesize esters, amides, aldehydes, and alcohols, which are often more stable and suitable for subsequent synthetic steps.
The reaction of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- with nucleophiles such as alcohols and amines is a primary route for derivatization. These nucleophilic acyl substitution reactions are typically rapid and high-yielding.
Esterification: Esters are readily prepared by reacting the acyl chloride with a desired alcohol. wikipedia.orgpearson.com The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. Alternatively, very rapid acylations can be achieved at low temperatures using N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a promoter. organic-chemistry.org These reactions produce esters that can be valuable in materials science or as synthetic intermediates.
| Alcohol Nucleophile | Product | Typical Conditions |
|---|---|---|
| Methanol | Methyl 4-[(2S)-2-methylbutyl]benzoate | Pyridine, Dichloromethane, 0°C to RT |
| Ethanol | Ethyl 4-[(2S)-2-methylbutyl]benzoate | Triethylamine, THF, 0°C to RT |
| Isopropyl alcohol | Isopropyl 4-[(2S)-2-methylbutyl]benzoate | TMEDA, Dichloromethane, -78°C |
| Phenol | Phenyl 4-[(2S)-2-methylbutyl]benzoate | Pyridine, Toluene, RT |
Amidation: The synthesis of amides is achieved through the reaction of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- with primary or secondary amines. wikipedia.org This reaction, often referred to as the Schotten-Baumann reaction, typically occurs under basic conditions to scavenge the HCl produced. vedantu.com The resulting chiral amides are stable compounds with applications in various fields of chemistry. A variety of amine sources can be used, including simple ammonium (B1175870) salts for the synthesis of primary amides. researchgate.net
| Amine Nucleophile | Product | Typical Conditions |
|---|---|---|
| Ammonia (B1221849) (from NH₄Cl) | 4-[(2S)-2-methylbutyl]benzamide | N-Methylpyrrolidone (NMP), Heat |
| Aniline | N-Phenyl-4-[(2S)-2-methylbutyl]benzamide | Aqueous NaOH, Dichloromethane |
| Benzylamine | N-Benzyl-4-[(2S)-2-methylbutyl]benzamide | Triethylamine, Cyrene™, RT |
| Piperidine | (4-[(2S)-2-methylbutyl]phenyl)(piperidin-1-yl)methanone | Pyridine, THF, 0°C to RT |
Controlled reduction of the acyl chloride group provides access to the corresponding aldehyde or primary alcohol, both of which are versatile synthetic intermediates.
Reduction to Aldehyde: The partial reduction of an acyl chloride to an aldehyde requires specific reagents to prevent over-reduction to the alcohol. The Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (Pd/BaSO₄), is a classic method for this transformation. brainly.inwikipedia.org Alternatively, sterically hindered hydride reagents like Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) at low temperatures can selectively yield the aldehyde. chemistrysteps.com Modern methods may also utilize catalytic systems involving silanes. msu.edu
Reduction to Alcohol: Complete reduction to the primary alcohol, 4-[(2S)-2-methylbutyl]benzyl alcohol, is readily accomplished using strong hydride reducing agents such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com These reagents reduce the initially formed aldehyde intermediate in situ to the alcohol. chemistrysteps.com Phase-transfer catalysis can be employed when using NaBH₄ in a two-phase system. google.com
| Target Product | Reagent(s) | Typical Conditions | Reference Method |
|---|---|---|---|
| 4-[(2S)-2-methylbutyl]benzaldehyde | H₂, Pd/BaSO₄, Quinoline-Sulfur | Xylene, Reflux | Rosenmund Reduction wikipedia.orgvedantu.com |
| 4-[(2S)-2-methylbutyl]benzaldehyde | LiAl(O-t-Bu)₃H | THF, -78°C | Bulky Hydride Reduction chemistrysteps.com |
| 4-[(2S)-2-methylbutyl]benzyl alcohol | LiAlH₄ then H₃O⁺ | Diethyl ether or THF, 0°C to RT | Hydride Reduction chemistrysteps.com |
| 4-[(2S)-2-methylbutyl]benzyl alcohol | NaBH₄ | Ethanol or THF/H₂O | Hydride Reduction chemistrysteps.comgoogle.com |
Regioselective and Stereoselective Functionalization Strategies
The inherent structure of Benzoyl chloride, 4-[(2S)-2-methylbutyl]- and its derivatives allows for the exploration of regioselective and stereoselective transformations.
Regioselectivity: The aromatic ring of the derivatives (e.g., esters or amides) can undergo further functionalization via electrophilic aromatic substitution. The 4-alkyl group is an ortho-, para-directing activator, while the carbonyl-containing group (ester, amide) is a meta-directing deactivator. The combined influence strongly directs incoming electrophiles to the positions ortho to the alkyl group (positions 3 and 5 on the benzene (B151609) ring). This allows for the regioselective synthesis of di- and tri-substituted benzene derivatives.
Stereoselectivity: The (2S)-2-methylbutyl substituent serves as a chiral auxiliary, capable of influencing the stereochemical outcome of reactions at other sites in the molecule. This is a key strategy in asymmetric synthesis, where the existing stereocenter directs the formation of a new stereocenter, leading to a preference for one diastereomer over another. ethz.chacs.org For example, the nucleophilic addition to the carbonyl group of the derived aldehyde, 4-[(2S)-2-methylbutyl]benzaldehyde, can proceed with facial selectivity, guided by the steric bulk of the chiral alkyl group.
| Reactant | Reagent | Potential Products (Diastereomers) | Expected Outcome |
|---|---|---|---|
| 4-[(2S)-2-methylbutyl]benzaldehyde | Methylmagnesium bromide (CH₃MgBr) | (1R)-1-(4-[(2S)-2-methylbutyl]phenyl)ethanol and (1S)-1-(4-[(2S)-2-methylbutyl]phenyl)ethanol | Formation of one diastereomer in excess due to stereoinduction from the (2S)-2-methylbutyl group. |
Investigation of Derivative Stability and Reactivity Profiles for Synthetic Utility
A critical aspect of utilizing these derivatives is understanding their stability and reactivity. Benzoyl chloride, 4-[(2S)-2-methylbutyl]- itself is highly reactive and sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid. wikipedia.orgnih.gov
Stability and Reactivity: The resulting esters and amides are significantly more stable and can be purified and stored under normal laboratory conditions. Aldehydes are moderately stable but can be susceptible to oxidation to carboxylic acids. The primary alcohol derivatives are generally stable. The electron-donating nature of the 4-alkyl group slightly increases the electron density on the carbonyl carbon, which can marginally decrease its electrophilicity compared to unsubstituted benzoyl chloride, potentially slowing the rate of nucleophilic attack. stackexchange.comuni.edu This electronic effect influences the reactivity profile of the molecule and its derivatives. stackexchange.com
Synthetic Utility: The prepared derivatives are valuable intermediates.
Esters and Amides: Can be used in the synthesis of polymers, liquid crystals, or serve as protecting groups. They can also be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Aldehydes: Serve as key precursors for C-C bond formation through reactions like the Wittig reaction, aldol (B89426) condensations, or additions of organometallic reagents.
Alcohols: Can be further functionalized, for instance, by conversion to alkyl halides or tosylates, enabling subsequent nucleophilic substitution reactions. nih.gov The chiral nature of these derivatives makes them particularly useful for the synthesis of enantiomerically pure target molecules.
Future Research Directions and Emerging Methodologies for Benzoyl Chloride, 4 2s 2 Methylbutyl
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of innovative catalytic systems is paramount for improving the synthesis and utility of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. Research in this area is expected to focus on enhancing reactivity, controlling stereoselectivity, and promoting green chemistry principles.
Novel catalysts are being investigated to improve the efficiency of acylation reactions involving substituted benzoyl chlorides. For instance, the use of metal oxides, such as copper (II) oxide, has shown promise in catalyzing the chemoselective acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions. researchgate.net These catalysts offer advantages such as mild reaction conditions, short reaction times, and reusability. researchgate.net Another area of exploration is the use of metal complexes, such as molybdenum carbonyl complexes, which have demonstrated catalytic activity in Friedel-Crafts acylation reactions. nih.gov
Furthermore, heterogeneous catalysts, like fly ash-based HBEA zeolites, have been shown to be effective in the acylation of anisole (B1667542) with benzoyl chloride, achieving high conversion and selectivity. researchgate.net The development of such solid catalysts is crucial for simplifying product purification and catalyst recycling, aligning with the principles of sustainable chemistry. For coupling reactions, palladium and copper iodide systems have been effectively used for the facile, high-yielding coupling of acyl chlorides with terminal alkynes, offering a convenient one-pot route to acetylenic ketones. researchgate.net
Future research will likely focus on designing catalysts that can exert precise control over the stereochemical outcome of reactions involving the chiral 4-[(2S)-2-methylbutyl]- substituent. This could involve the use of chiral ligands in metal-based catalysts or the development of organocatalysts that can create a chiral environment around the reaction center.
Illustrative Data on Novel Catalytic Systems:
| Catalyst System | Reaction Type | Key Advantages | Potential Application for Benzoyl chloride, 4-[(2S)-2-methylbutyl]- |
| Copper (II) Oxide | Acylation | Mild conditions, solvent-free, reusable researchgate.net | Green synthesis of esters and amides |
| Molybdenum Carbonyl Complexes | Friedel-Crafts Acylation | Catalytic activity for C-C bond formation nih.gov | Synthesis of substituted benzophenones |
| HBEA Zeolites | Acylation | Heterogeneous, high conversion and selectivity researchgate.net | Environmentally friendly production of aromatic ketones |
| Palladium/Copper Iodide | Sonogashira Coupling | High yields, one-pot synthesis researchgate.net | Synthesis of chiral acetylenic ketones |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and utilization of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. These technologies provide significant advantages in terms of reaction control, scalability, safety, and efficiency.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to improved yields, higher selectivity, and safer handling of reactive intermediates. For example, photocatalytic C(sp3)−H acylation reactions using substituted benzoyl chlorides have been successfully demonstrated in flow systems, achieving rapid reaction times and good yields. researchgate.net The ability to precisely control reaction conditions in flow is particularly beneficial for managing exothermic reactions that are common with acyl chlorides.
Automated synthesis platforms, such as those offered by companies like Synple Chem, can streamline the synthesis, purification, and analysis of derivatives of Benzoyl chloride, 4-[(2S)-2-methylbutyl]-. researchgate.netnih.gov These platforms can perform a wide range of reactions, including amide bond formation and Suzuki couplings, with high efficiency and reproducibility. researchgate.netnih.gov By automating the synthetic process, researchers can accelerate the discovery and optimization of new molecules. The combination of flow chemistry with automated systems can lead to fully automated continuous production, as has been demonstrated for the synthesis of related compounds like aryl sulfonyl chlorides. researchgate.netuni.lu
Potential Advantages of Integrating Flow Chemistry and Automation:
| Technology | Key Advantages | Relevance for Benzoyl chloride, 4-[(2S)-2-methylbutyl]- |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability researchgate.net | Improved yield and selectivity in acylation and coupling reactions. |
| Automated Synthesis | High-throughput synthesis, improved reproducibility, reduced manual labor researchgate.netnih.gov | Rapid generation of compound libraries for screening and optimization. |
| Integrated Systems | Continuous production, real-time monitoring and control researchgate.netuni.lu | Efficient and scalable manufacturing of key intermediates and final products. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights
A deeper understanding of the reaction mechanisms involving Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is crucial for optimizing existing synthetic methods and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable tools in this pursuit.
Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy enable real-time tracking of the concentrations of reactants, intermediates, and products throughout a chemical reaction. researchgate.net This provides detailed kinetic data that can be used to elucidate reaction mechanisms and optimize reaction conditions. For instance, in situ FTIR has been used to monitor the formation of diazonium salt intermediates in real-time, providing critical information for process control and safety. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for reaction monitoring, particularly when coupled with derivatization strategies. Benzoyl chloride itself can be used as a derivatizing agent to label and quantify various small molecules, demonstrating the utility of this chemistry in analytical methods. researchgate.netnih.govnist.gov This approach could be adapted to monitor side reactions or the formation of complex mixtures in reactions involving Benzoyl chloride, 4-[(2S)-2-methylbutyl]-.
By combining data from these in situ techniques with traditional kinetic studies, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of this chiral acyl chloride. This knowledge is essential for the rational design of more efficient and selective synthetic processes.
Spectroscopic Techniques for Mechanistic Studies:
| Spectroscopic Technique | Information Gained | Application to Benzoyl chloride, 4-[(2S)-2-methylbutyl]- Reactions |
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products researchgate.net | Kinetic analysis of acylation and substitution reactions. |
| HPLC-MS | Identification and quantification of reaction components and byproducts researchgate.netnih.gov | Monitoring reaction progress and purity. |
| Conductance Measurements | Following the rate of product formation in reactions that produce ions researchgate.net | Studying the kinetics of solvolysis reactions. |
Theoretical Predictions for Undiscovered Reactivity and Synthetic Pathways
Computational chemistry and theoretical predictions are becoming increasingly powerful tools for exploring the potential reactivity of molecules and guiding the discovery of new synthetic pathways. For Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, these methods can provide valuable insights into its electronic structure, reactivity, and interactions with other molecules.
Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms and predict the energetics of different reaction pathways. For example, DFT studies have been used to investigate the mechanism of Friedel-Crafts acylation reactions involving benzoyl chloride, helping to identify the rate-determining steps and the influence of substituents on the reaction. researchgate.net Such studies could be applied to predict the regioselectivity and stereoselectivity of reactions involving Benzoyl chloride, 4-[(2S)-2-methylbutyl]-.
Computational methods can also be used to predict various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. nih.gov By calculating these and other electronic properties, it is possible to anticipate how the 4-[(2S)-2-methylbutyl]- substituent might influence the reactivity of the benzoyl chloride core.
Furthermore, theoretical predictions can guide the design of new experiments by identifying promising, yet undiscovered, reaction pathways. This can accelerate the discovery of novel transformations and applications for Benzoyl chloride, 4-[(2S)-2-methylbutyl]-, moving beyond its traditional role as an acylating agent.
Computational Approaches for Predicting Reactivity:
| Computational Method | Predicted Properties | Potential Insights for Benzoyl chloride, 4-[(2S)-2-methylbutyl]- |
| Density Functional Theory (DFT) | Reaction energies, transition state structures, activation barriers researchgate.net | Elucidation of reaction mechanisms and prediction of selectivity. |
| Molecular Orbital Theory | HOMO/LUMO energies, orbital distributions nih.gov | Understanding the electronic effects of the substituent on reactivity. |
| Molecular Docking | Binding affinities and modes to biological targets researchgate.net | Guiding the design of new bioactive molecules. |
Q & A
Q. What synthetic routes are recommended for preparing 4-[(2S)-2-methylbutyl]benzoyl chloride?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a benzoyl chloride derivative reacts with a substituted benzene in the presence of anhydrous AlCl₃ . For stereochemical control at the (2S)-2-methylbutyl chain, enantioselective alkylation or resolution techniques (e.g., chiral chromatography) are required. Alternatively, thionyl chloride (SOCl₂) can convert the corresponding benzoic acid precursor into the acyl chloride . Key steps include:
- Purification via vacuum distillation (boiling point ~198–202°C, similar to benzoyl chloride derivatives) .
- Monitoring reaction progress using TLC (silica gel, hexane/ethyl acetate) or FT-IR for C=O and C-Cl bond confirmation .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use fume hoods, impermeable gloves (nitrile), and eye protection. Avoid inhalation; vapor pressure data (e.g., ~1.21 g/cm³ density) suggest volatility, requiring controlled environments .
- Storage : Seal in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Store in cool (2–8°C), dry conditions away from moisture and bases .
Q. What analytical techniques confirm the compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify the aromatic protons (δ 7.3–8.1 ppm) and aliphatic chain (δ 0.8–1.5 ppm for methyl groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) at m/z ~224 (C₁₂H₁₅ClO) .
Advanced Research Questions
Q. How does the (2S)-2-methylbutyl substituent influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The branched alkyl chain introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., pseudo-first-order reactions with amines) can quantify rate constants. Computational modeling (DFT calculations) predicts transition-state geometries, highlighting steric clashes with bulky nucleophiles . For example:
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Catalyst loading : Optimize AlCl₃ stoichiometry (1.2–1.5 equiv) to balance reactivity vs. side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility, while chlorinated solvents (e.g., DCM) enhance electrophilicity .
- Workup protocols : Acidic washes remove unreacted AlCl₃, while silica gel chromatography isolates the product from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
